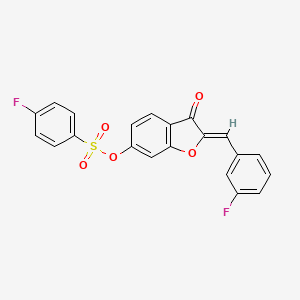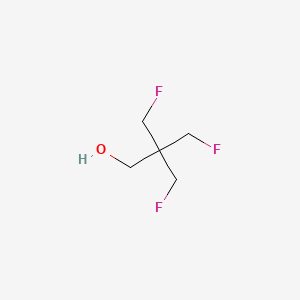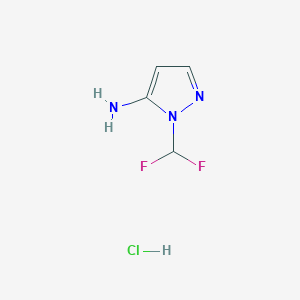![molecular formula C10H14ClF2N5 B15111292 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111292.png)
1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a difluoromethyl group and a methyl group attached to the pyrazole rings
Métodos De Preparación
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves several steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole rings. Common starting materials include hydrazines and 1,3-diketones.
Formation of Pyrazole Rings: The pyrazole rings are formed through cyclization reactions. For instance, the reaction between hydrazine derivatives and 1,3-diketones under acidic or basic conditions can yield pyrazoles.
Introduction of Difluoromethyl and Methyl Groups: The difluoromethyl group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents. The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Coupling of Pyrazole Rings: The final step involves coupling the two pyrazole rings through a methylene bridge. This can be achieved using formaldehyde or other methylene donors under appropriate conditions.
Industrial production methods may involve optimizing these steps to enhance yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms of the pyrazole rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the difluoromethyl group, converting it to a methyl group. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole rings. Halogenation, nitration, and sulfonation are common substitution reactions. Reagents such as halogens (Cl2, Br2), nitric acid, and sulfuric acid are used.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules. Reagents such as palladium catalysts and boronic acids are commonly used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound may exhibit similar activities and is being investigated for its potential therapeutic uses.
Agrochemicals: The compound is explored for its potential as a fungicide or herbicide. Pyrazole derivatives are known to inhibit specific enzymes in fungi and plants, making them effective in crop protection.
Biological Research: The compound is used in biological research to study enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules. .
Mecanismo De Acción
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites. For instance, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
Protein Interactions: The compound can interact with proteins, altering their structure and function. This can affect various cellular processes, including signal transduction and gene expression.
Pathway Modulation: By interacting with specific molecular targets, the compound can modulate biochemical pathways. .
Comparación Con Compuestos Similares
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine can be compared with other similar compounds:
Isopyrazam: A fungicide with a similar pyrazole structure. It is known for its high efficacy against fungal pathogens.
Sedaxane: Another fungicide with a difluoromethyl group. It is used in crop protection and has a broad spectrum of activity.
Bixafen: A pyrazole-based fungicide with a similar mechanism of action. It inhibits specific enzymes in fungi, leading to their death.
Fluxapyroxad: A fungicide with a pyrazole structure. It is known for its long-lasting activity and effectiveness against a wide range of fungal diseases.
Benzovindiflupyr: A fungicide with a difluoromethyl group. .
These compounds share structural similarities with this compound but may differ in their specific activities and applications.
Propiedades
Fórmula molecular |
C10H14ClF2N5 |
|---|---|
Peso molecular |
277.70 g/mol |
Nombre IUPAC |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H13F2N5.ClH/c1-16-7-8(5-14-16)4-13-6-9-2-3-17(15-9)10(11)12;/h2-3,5,7,10,13H,4,6H2,1H3;1H |
Clave InChI |
AFNYKWLLUQHAPH-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)CNCC2=NN(C=C2)C(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2,6-Dimethylpiperidin-1-yl)-3-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenoxy}propan-2-ol](/img/structure/B15111228.png)
![3,5-diphenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15111232.png)
![2-{2-[2-(1,3-Dioxoisoindol-2-YL)ethoxy]ethyl}isoindole-1,3-dione](/img/structure/B15111234.png)
![5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111239.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15111244.png)
![5-methyl-4-[(5-methyl-1H-pyrazol-4-yl)selanyl]-1H-pyrazole](/img/structure/B15111255.png)
![Methyl 2-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B15111264.png)

![3-(3-Chloro-4-methylphenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-tria zolo[1,5-e]pyrimidine](/img/structure/B15111270.png)
![2-(benzylsulfanyl)-5-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide](/img/structure/B15111278.png)
![2-[10-(4-Fluorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol](/img/structure/B15111281.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B15111312.png)
